molecular formula C18H19N3O2S B12177860 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Cat. No.: B12177860
M. Wt: 341.4 g/mol
InChI Key: MMIMVVSELSEPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopenta[d]thiazole ring fused with an indole moiety, which is further functionalized with a methoxyethyl group and a carboxamide group. The intricate structure of this compound makes it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and cyclopenta[d]thiazole precursors. The synthetic route may involve:

    Formation of the Cyclopenta[d]thiazole Ring: This step usually involves the cyclization of appropriate thioamide and haloalkane precursors under basic conditions.

    Functionalization of the Indole Ring: The indole ring is functionalized with a methoxyethyl group through alkylation reactions.

    Coupling Reactions: The final step involves coupling the cyclopenta[d]thiazole ring with the functionalized indole derivative using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Compounds with different alkyl or aryl groups replacing the methoxyethyl group.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of novel materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
  • N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1H-indole-4-carboxamide

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide stands out due to its methoxyethyl group, which can impart unique chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)indole-4-carboxamide

InChI

InChI=1S/C18H19N3O2S/c1-23-11-10-21-9-8-12-13(4-2-6-15(12)21)17(22)20-18-19-14-5-3-7-16(14)24-18/h2,4,6,8-9H,3,5,7,10-11H2,1H3,(H,19,20,22)

InChI Key

MMIMVVSELSEPMV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.